

physical and chemical properties of Beta-Zearalenol-d4

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Compound of Interest

Compound Name: *Beta-Zearalenol-d4 (Major)*

Cat. No.: *B15138604*

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An In-depth Technical Guide to Beta-Zearalenol-d4

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological activities of Beta-Zearalenol-d4. The information is intended for researchers, scientists, and professionals involved in drug development and mycotoxin research.

Core Physical and Chemical Properties

Beta-Zearalenol-d4 is the deuterated form of Beta-Zearalenol, a mycotoxin produced by various *Fusarium* species. The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis by mass spectrometry.

Quantitative Data Summary

Property	Value	Source(s)
Chemical Name	(3S,7S,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4	[1]
Synonyms	(-)-β-Zearalenol-d4; β-trans-Zearalenol-d4	[1]
Molecular Formula	C ₁₈ H ₂₀ D ₄ O ₅	[1]
Molecular Weight	324.4 g/mol	[2][3]
CAS Number	1778735-09-3	[1]
Appearance	Off-White Solid	[1]
Purity	>95%	
Melting Point	Not available. For non-deuterated β-Zearalenol: 173-175 °C.	[4]
Boiling Point	Not available.	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.	[5]
Storage Conditions	2-8°C, in an amber vial under an inert atmosphere.	[1]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry (MS) is a key analytical technique for the identification and quantification of Beta-Zearalenol-d4. A datasheet of a reference standard material provides information on its mass spectrometric analysis. The deuterated nature of the molecule allows for clear differentiation from its non-deuterated counterpart in biological matrices.

Infrared (IR) Spectroscopy

The IR spectrum of Beta-Zearalenol-d4 has been characterized. The spectrum was obtained using a Bruker IFS-55 FTIR instrument with a DTGS detector, and the sample was prepared as a KBr tablet.

Ultraviolet (UV) Spectroscopy

UV spectroscopic data is available for Beta-Zearalenol-d4. Using a Cary 3 UV-Visible Spectrophotometer with methanol as the solvent, the following molar extinction coefficients (ϵ) were determined:

- ϵ at 313.0 nm = 4390
- ϵ at 273.5 nm = 10410

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectral data for Beta-Zearalenol-d4 is not readily available in the reviewed literature. However, 2D-NMR methods have been successfully employed for the structural elucidation of glucosides of β -Zearalenol, confirming the position of glycosidic linkages and stereochemistry[6]. It is anticipated that ^1H and ^{13}C NMR spectra of Beta-Zearalenol-d4 would be very similar to those of the non-deuterated compound, with the exception of the signals corresponding to the deuterated positions, which would be absent in the ^1H NMR and show characteristic changes in the ^{13}C NMR spectrum.

Experimental Protocols

General Synthesis and Purification Strategy

A specific, detailed protocol for the chemical synthesis of Beta-Zearalenol-d4 is not readily available in the public domain. However, a general biosynthetic approach can be inferred from the literature on related compounds. The biosynthesis of zearalenone and its derivatives can be achieved through fermentation using various fungal strains, such as *Fusarium graminearum*[7]. For deuterated analogs, the synthesis would likely involve the use of deuterated precursors in the fermentation media.

Purification of zearalenone and its metabolites is typically achieved through a combination of solvent extraction and chromatographic techniques. A common procedure involves:

- **Extraction:** The fermented culture or sample matrix is extracted with an organic solvent mixture, such as acetonitrile/water.
- **Cleanup:** The crude extract is then purified using solid-phase extraction (SPE) or other chromatographic methods to remove interfering substances.
- **Final Purification:** High-performance liquid chromatography (HPLC) is often employed for the final purification of the target compound to achieve high purity.

Analytical Methodology: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the determination of Beta-Zearalenol-d4 and its metabolites in complex matrices such as serum, urine, and food samples[8].

A typical UPLC-MS/MS protocol involves:

- **Sample Preparation (QuEChERS-based):**
 - Homogenize the sample.
 - Add an extraction solvent (e.g., acetonitrile with 1% acetic acid).
 - Add partitioning salts (e.g., MgSO_4 , NaCl).
 - Centrifuge to separate the layers.
 - The upper acetonitrile layer is collected for cleanup.
 - Cleanup is performed using a dispersive solid-phase extraction (d-SPE) with a suitable sorbent.
 - The final extract is evaporated and reconstituted in the mobile phase for injection.
- **Chromatographic Separation:**

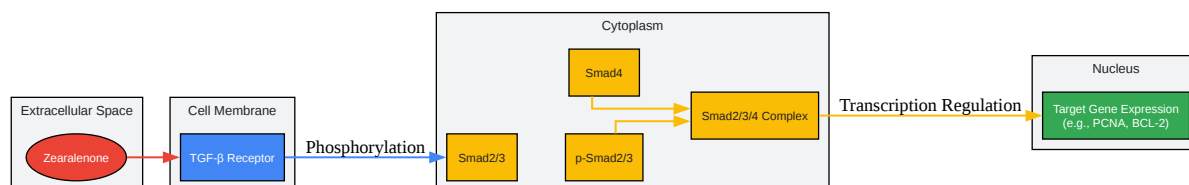
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Biological Activity and Signaling Pathways

Beta-Zearalenol, the non-deuterated analog of Beta-Zearalenol-d4, is a mycoestrogen that can bind to estrogen receptors and exert estrogenic effects. Its parent compound, zearalenone, and its metabolites are known to be involved in several cellular signaling pathways, leading to a range of biological effects, including reproductive toxicity and immunotoxicity.

TGF- β 1/Smad3 Signaling Pathway

Zearalenone has been shown to activate the Transforming Growth Factor-beta 1 (TGF- β 1)/Smad3 signaling pathway. This can lead to the upregulation of genes involved in cell proliferation and may play a role in the uterine proliferative effects of the mycotoxin.

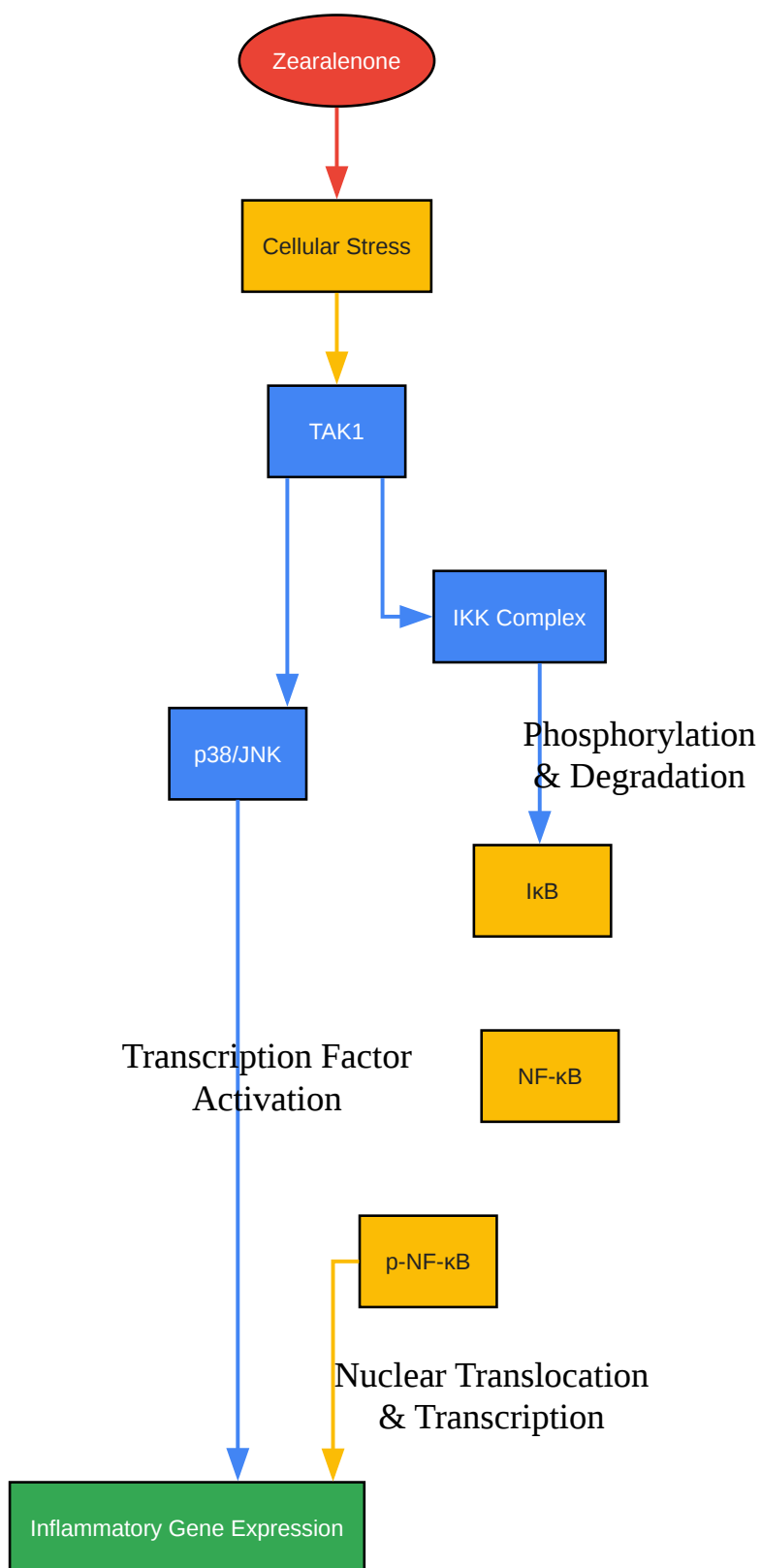


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TGF- β 1/Smad3 Signaling Pathway Activation by Zearalenone.

MAPK/NF- κ B Signaling Pathway

Zearalenone can also modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways. This can lead to altered expression of inflammatory cytokines and other immune response genes.

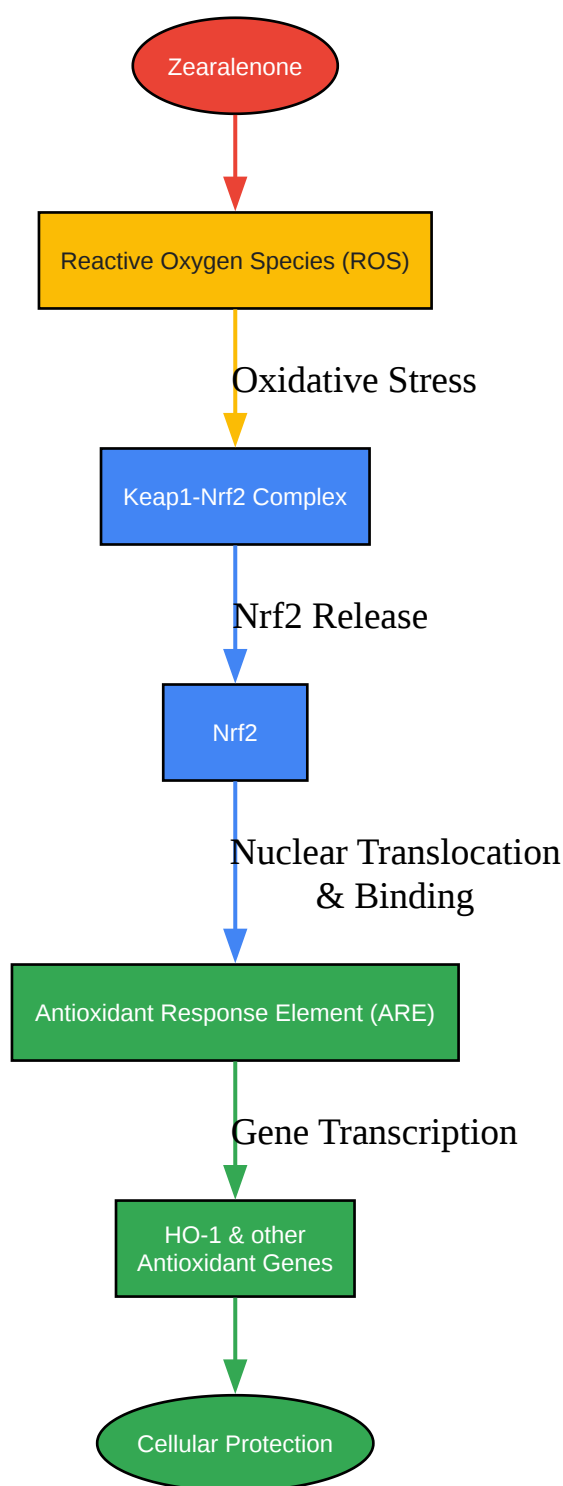


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MAPK/NF-κB Signaling Pathway Modulation by Zearalenone.

Nrf2/HO-1 Signaling Pathway

Zearalenone-induced oxidative stress can be counteracted by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant genes.

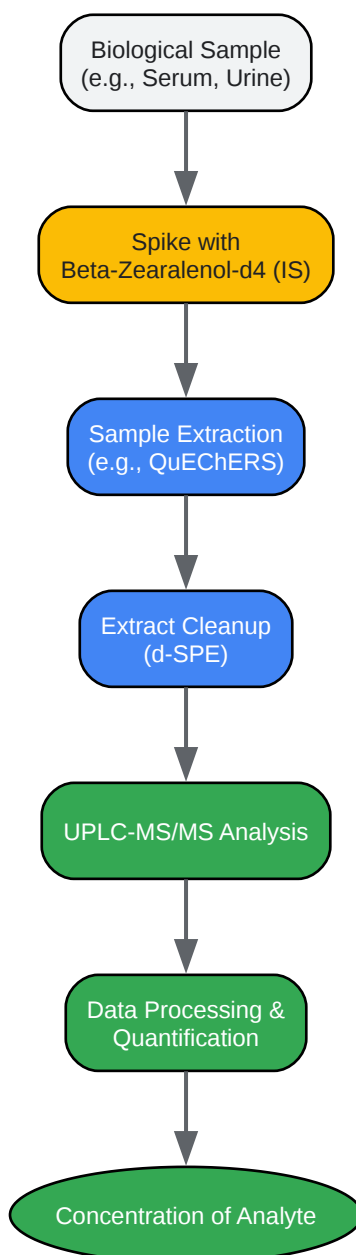


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Nrf2/HO-1 Signaling Pathway in Response to Zearalenone.

Experimental Workflow for Analysis

The following diagram illustrates a general workflow for the analysis of Beta-Zearalenol-d4 in a biological matrix.



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General Experimental Workflow for Beta-Zearalenol-d4 Analysis.

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